(1-Phenylpropyl)hydrazine

Prostaglandin biosynthesis MAO inhibitor off-target IC₅₀ comparison

(1-Phenylpropyl)hydrazine is a phenylalkylhydrazine compound (C₉H₁₄N₂, MW 150.22) structurally defined by a hydrazine moiety (–NHNH₂) attached directly to the benzylic carbon of a 1-phenylpropyl chain. It functions as an irreversible, nonselective monoamine oxidase (MAO) inhibitor and has been investigated for effects on neurotransmitter metabolism and prostaglandin biosynthesis.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 3314-13-4
Cat. No. B1618592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpropyl)hydrazine
CAS3314-13-4
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NN
InChIInChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3
InChIKeyXDTODOQNKOGIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenylpropyl)hydrazine (CAS 3314-13-4): A Specified Hydrazine MAO Inhibitor and Synthetic Intermediate – Procurement-Grade Differentiation Guide


(1-Phenylpropyl)hydrazine is a phenylalkylhydrazine compound (C₉H₁₄N₂, MW 150.22) structurally defined by a hydrazine moiety (–NHNH₂) attached directly to the benzylic carbon of a 1-phenylpropyl chain . It functions as an irreversible, nonselective monoamine oxidase (MAO) inhibitor and has been investigated for effects on neurotransmitter metabolism and prostaglandin biosynthesis [1]. Unlike close analogs such as phenelzine (2-phenylethylhydrazine) or pheniprazine (1-phenyl-2-propylhydrazine), its substitution pattern at the α-position relative to the phenyl ring imparts distinct pharmacological and physicochemical properties, making simple in-class interchange scientifically invalid [2].

Why (1-Phenylpropyl)hydrazine Cannot Be Replaced by Generic Phenylalkylhydrazine Analogs


Phenylalkylhydrazines exhibit strong structure-activity dependence on the position and branching of the alkyl chain. Patent literature explicitly states that attaching the hydrazine group to the terminal carbon (as in 3-phenylpropylhydrazine) yields only weak MAO inhibition, whereas benzylic attachment (as in (1-phenylpropyl)hydrazine) produces high potency [1]. Quantitative head-to-head assays further show that (1-phenylpropyl)hydrazine differs substantially from the clinically familiar hydrazine phenelzine in both prostaglandin biosynthesis inhibition (12-fold difference in IC₅₀) [2] and GABA transaminase inhibition magnitude [3]. Substituting one phenylalkylhydrazine for another without accounting for these specific pharmacodynamic differences risks introducing uncontrolled variables in research or non-equivalent performance in industrial applications.

Quantitative Differentiation Evidence for (1-Phenylpropyl)hydrazine: Comparator-Based Procurement Data


Prostaglandin Biosynthesis Inhibition: IC₅₀ Comparison of (1-Phenylpropyl)hydrazine vs. Phenelzine

In a rabbit renal medullary homogenate assay, (1-phenylpropyl)hydrazine inhibited prostaglandin biosynthesis with an IC₅₀ of 7.5 × 10⁻⁵ M, whereas phenelzine exhibited an IC₅₀ of 6.25 × 10⁻⁶ M, a 12-fold difference favoring phenelzine [1]. This demonstrates that despite both being hydrazine MAO inhibitors, their potency at the prostaglandin pathway is not equivalent, and the differential may be exploited to minimize off-target PG effects in experimental models.

Prostaglandin biosynthesis MAO inhibitor off-target IC₅₀ comparison

Brain GABA Transaminase Inhibition: Residual Activity of (1-Phenylpropyl)hydrazine vs. Phenelzine

In an in vivo rat brain study, (1-phenylpropyl)hydrazine lowered GABA transaminase (GABA-T) activity to 49% of the control value, whereas phenelzine reduced activity to 58% of control [1]. The 9-percentage-point greater GABA-T suppression suggests that (1-phenylpropyl)hydrazine may produce a larger elevation of brain GABA levels than phenelzine, a distinction with direct implications for neuropsychiatric research models.

GABA transaminase GABA-T inhibition Neurometabolism

Isomer-Specific MAO Inhibition Potency: 1-Phenylpropyl vs. 3-Phenylpropyl Hydrazine

US Patent US3000903A establishes a clear SAR rule: phenylalkylhydrazines bearing the hydrazine moiety on the benzylic carbon (as in (1-phenylpropyl)hydrazine) are among the most potent MAO inhibitors, whereas the 3-phenylpropyl isomer displays only weak MAO inhibitory activity [1]. This qualitative but definitive structure-activity distinction confirms that (1-phenylpropyl)hydrazine cannot be functionally replaced by its terminal-chain isomer.

Structure-activity relationship MAO inhibition Isomer comparison

Solid-State Physicochemical Property Differentiation: Melting Point of (1-Phenylpropyl)hydrazine vs. Phenelzine

(1-Phenylpropyl)hydrazine is a crystalline solid with a reported melting point of 129.0–130.0 °C (decomposition, ethanol solvate) , whereas phenelzine is a liquid at room temperature with a melting point of approximately 25 °C and a boiling point of 74 °C at 0.1 mmHg . This ~100 °C differential in melting point translates to radically different handling and storage requirements. The solid form of (1-phenylpropyl)hydrazine facilitates precise gravimetric dispensing and may reduce volatility-related loss during storage, which is an important consideration for laboratory-scale procurement.

Physicochemical properties Melting point Handling and formulation

Evidence-Based Application Scenarios for (1-Phenylpropyl)hydrazine Procurement


Neurological Research Requiring Differential GABA-T Inhibition with Reduced Prostaglandin Off-Target Activity

When an experimental model demands inhibition of GABA transaminase to elevate brain GABA levels, (1-phenylpropyl)hydrazine provides quantitatively stronger GABA-T suppression than phenelzine (49% vs. 58% residual activity) [1]. Simultaneously, its 12-fold weaker IC₅₀ at prostaglandin biosynthesis [2] minimizes the confounding influence of PG pathway modulation, making it the preferable hydrazine for studies focused on GABAergic mechanisms without significant prostaglandin interference.

Structure-Activity Relationship (SAR) Pharmacology Studies on Phenylalkylhydrazine Isomers

For SAR investigations, (1-phenylpropyl)hydrazine serves as the benzylic-hydrazine benchmark: it displays high MAO inhibition potency, in contrast to the 3-phenylpropyl isomer which is explicitly described as a weak MAO inhibitor [3]. This clear potency contrast makes the compound an essential reference standard for dissecting the role of hydrazine substitution position in enzyme inhibition, guiding informed selection of comparator molecules.

Synthetic and Formulation Workflows Requiring Solid-Phase Handling of a Reactive Hydrazine

In synthetic chemistry or pre-formulation settings where precise gravimetric measurement of a hydrazine reagent is critical, (1-phenylpropyl)hydrazine's solid state at room temperature (mp 129–130 °C) offers substantial operational convenience over liquid phenelzine. This property reduces volatility hazards and simplifies containment during bench-scale reactions, directly impacting procurement decisions for laboratories prioritizing safety and accuracy in hydrazine handling.

Neuropsychiatric Research Requiring Combined MAO and GABA-T Inhibition Profile

In models of depression, anxiety, or neuroprotection where simultaneous MAO inhibition and GABA elevation are mechanistically relevant, (1-phenylpropyl)hydrazine delivers a dual-action profile. Its MAO inhibitory potency (implied by the benzylic-hydrazine SAR [3]) combined with its demonstrated GABA-T suppression [1] positions it as a single-agent tool for interrogating intersecting monoaminergic and GABAergic pathways, a combination not identically replicated by phenelzine or positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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